Butixocort
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120815-74-9 |
|---|---|
Molecular Formula |
C25H36O5S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 |
InChI Key |
HOAKOHHSHOCDLI-TUFAYURCSA-N |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Butixocort
Chemical Synthesis Pathways for Butixocort (JO 1717)
This compound (JO 1717) is identified as a synthetic locally acting thioester-linked corticosteroid. While specific detailed synthetic pathways for this compound (JO 1717) are not extensively detailed in the provided search results, its structure as a 17-butyrate and 21-mercapto-pregnadiene derivative suggests a multi-step synthesis common to steroid chemistry, involving modifications at the 17- and 21-positions of a pregnane (B1235032) core wikipedia.org. The development of such compounds often involves integrating structure-activity (SAR) and structure-metabolism (SMR) relationships to design safe, locally active compounds with an improved therapeutic index nih.gov.
Synthesis and Structural Characterization of this compound 21-Propionate (JO 1222)
This compound 21-propionate, also known as JO 1222 or tixocortol (B133387) 17-butyrate, 21-propionate, is a novel locally acting corticosteroid atsjournals.orgatsjournals.org. Its disposition in rats has been studied, indicating its metabolic fate. JO 1222 is metabolized in the body to active compounds, specifically this compound (JO 1717) and this compound 21-methyl (JO 1605) researchgate.netnih.gov. This metabolic conversion highlights JO 1222 as a prodrug or a precursor in a metabolic cascade. The chemical structure of this compound 21-propionate is C28H40O6S nih.gov.
Derivatization and Production of Related Metabolites: this compound 21-Methyl (JO 1605)
Prodrug Design Principles Applied to this compound Analogues
Prodrug design is a strategic approach in medicinal chemistry where a biologically inert or inactive molecule is chemically modified to improve its physicochemical or pharmacokinetic properties slideshare.netmdpi.comurjc.es. These modifications aim to enhance aspects like solubility, stability, absorption, distribution, and tissue targeting, with the active drug being released in vivo through enzymatic or chemical conversion slideshare.netmdpi.comurjc.esactamedicamarisiensis.ro.
Esterification is a common strategy in prodrug design, particularly for corticosteroids, to enhance local activity and reduce systemic side effects researchgate.netresearchgate.net. By introducing a metabolically labile ester group, the drug can exert its therapeutic effect at the site of action and then be rapidly hydrolyzed by esterases in the blood and tissues into inactive metabolites researchgate.netpatsnap.com. This controlled deactivation minimizes systemic exposure and associated adverse effects researchgate.netresearchgate.net. For instance, the esterification of budesonide (B1683875) (BUD) with fatty acids prolongs its anti-inflammatory activity and improves airway selectivity by retaining the drug as esters in the airways researchgate.net. Similarly, this compound 21-propionate (JO 1222) itself is an ester, which undergoes metabolism to this compound (JO 1717) and this compound 21-methyl (JO 1605), demonstrating the application of esterification in its design researchgate.netnih.gov.
The concepts of "soft drugs" and "antedrugs" are central to retrometabolic drug design, a strategy focused on designing safer drugs with predictable metabolism and controlled distribution nih.govwikipedia.org.
Soft Drugs: Soft drugs are active therapeutic agents specifically designed to undergo predictable, one-step metabolism into inactive metabolites after fulfilling their desired therapeutic effect nih.govpatsnap.comresearchgate.netwikipedia.org. This design minimizes systemic exposure and limits systemic side effects by ensuring rapid deactivation once the drug leaves the target site patsnap.comresearchgate.net. This compound propionate (B1217596) is mentioned as a compound designed based on this approach researchgate.net. The principle involves introducing a metabolically labile group, often an ester, that is readily hydrolyzed by enzymes in the body researchgate.net. This approach has been successfully applied to inhaled glucocorticosteroids to deliver potent anti-inflammatory agents locally while reducing systemic exposure researchgate.net.
Antedrugs: Antedrugs are a specific type of soft drug where the active compound is designed to be rapidly metabolized into an inactive form before it reaches systemic circulation, particularly after local administration atsjournals.orgatsjournals.orgresearchgate.net. This ensures that the therapeutic effect is localized, and systemic side effects are minimized or eliminated. The synthesis of new local anti-inflammatory thiosteroids based on the antedrug concept has been reported atsjournals.orgatsjournals.orgresearchgate.net. While this compound is often erroneously referred to as a soft drug, it does exhibit rapid metabolism, which contributes to its favorable local-to-systemic activity ratio ncats.ioresearchgate.net. The retrometabolic drug design strategy, encompassing both soft drugs and chemical delivery systems, aims to integrate structure-activity and structure-metabolism relationships to create safe, locally active compounds with an improved therapeutic index nih.gov.
Molecular and Cellular Mechanisms of Butixocort Action
Glucocorticoid Receptor (GR) Binding and Activation
The initial step in the cellular action of glucocorticoids involves their binding to the GR. This binding initiates a cascade of events leading to the receptor's activation and subsequent modulation of gene expression.
While the general mechanism of glucocorticoid-GR interaction is well-established, specific quantitative data detailing the ligand-receptor interactions for Butixocort, such as dissociation constants (Kd) or precise binding kinetics, are not extensively reported in the publicly available scientific literature. Research on glucocorticoid-receptor binding often involves competitive radiometric binding assays to determine the affinity of various steroids for the GR. nih.govnih.gov These assays typically measure the competition of unlabeled steroids with a radiolabeled reference ligand for the cytosolic GR. nih.gov The binding affinity can be influenced by the chemical structure of the steroid, including the presence and position of various substituents. nih.gov
The Relative Receptor-Binding Affinity (RBA) is a common metric used to compare the binding strength of a compound to a receptor relative to a reference ligand, often expressed as a percentage. nih.govvegahub.eu For glucocorticoids, RBA values are typically determined against a potent reference glucocorticoid like dexamethasone (B1670325) or cortisol. nih.gov While this compound is known to be a glucocorticoid, specific RBA values for this compound itself were not found in the reviewed scientific literature. Studies often focus on related compounds or general classes of glucocorticoids when discussing RBA. For instance, budesonide (B1683875), another potent corticosteroid, has been reported to have a high relative glucocorticoid receptor affinity compared to dexamethasone. researchgate.netcancer-pku.cn
Genomic Mechanisms of Anti-inflammatory Efficacy
The anti-inflammatory efficacy of glucocorticoids is largely attributed to their genomic actions, which involve the regulation of gene expression through both transcriptional repression (transrepression) and transcriptional activation (transactivation) pathways. atsjournals.orgucalgary.ca
Transrepression is a key mechanism by which glucocorticoids mediate their anti-inflammatory effects. atsjournals.orgucalgary.ca This pathway involves the activated GR complex interacting with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), in the cytosol or nucleus. atsjournals.orgucalgary.cadtu.dkbiorxiv.org This interaction inhibits the pro-transcriptional activity of these inflammatory transcription factors, thereby repressing the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and inflammatory enzymes like COX-2. biorxiv.orgatsjournals.orgdtu.dkbiorxiv.org This mechanism does not necessarily require the GR to bind directly to DNA. dtu.dkbiorxiv.org While the principle of transrepression is central to glucocorticoid action, specific detailed analyses of this compound's activity in modulating particular transrepression pathways or its quantitative impact on the activity of inflammatory transcription factors were not identified in the search results.
Transactivation involves the direct binding of the activated GR homodimer to specific DNA sequences known as glucocorticoid response elements (GREs) within the promoter regions of target genes. ucalgary.cascribbr.combiorxiv.orgresearchgate.net This binding typically leads to an increase in the transcription of downstream genes. scribbr.combiorxiv.org Many of the genes activated by this mechanism are thought to contribute to the anti-inflammatory properties of glucocorticoids, for example, by up-regulating the expression of anti-inflammatory proteins. biorxiv.orgscribbr.com However, excessive activation of the transactivation-GRE pathway has also been suggested to mediate some of the undesirable side effects associated with systemic glucocorticoid use. biorxiv.orgbiorxiv.org Specific data detailing the genes transcriptionally activated by this compound or its quantitative efficacy in transactivation assays were not found in the provided literature. Studies often use well-characterized glucocorticoids like dexamethasone to illustrate transactivation mechanisms. ucalgary.cabiorxiv.orgnih.gov
Differential gene expression profiling involves measuring the activity of thousands of genes simultaneously to understand how cells respond to a particular treatment. wikipedia.org This technique can identify genes or molecular pathways that are significantly up- or down-regulated under different conditions. plos.orgnih.gov While this is a standard method for investigating the cellular impact of pharmacological agents, specific detailed research findings or data tables on the differential gene expression profile induced by this compound in target cells were not available in the search results. Studies on glucocorticoids generally show that they induce widespread changes in the chromatin landscape and gene expression, affecting numerous genes involved in inflammatory and metabolic processes. biorxiv.orgbiorxiv.orgplos.org
Modulation of Intracellular Signaling Cascades
Glucocorticoids significantly influence various intracellular signaling cascades, playing a crucial role in the regulation of inflammatory and immune responses drugbank.com. This compound, as a glucocorticoid, is expected to modulate these pathways.
Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways
Regulation of Nuclear Factor-Kappa B (NF-κB) Activity
Nuclear Factor-Kappa B (NF-κB) is a pivotal transcription factor that plays a central role in inflammatory and immune responses [16 in previous search, 47 in previous search]. In its inactive state, NF-κB is sequestered in the cytoplasm, typically bound to inhibitory proteins of the IκB family [16 in previous search, 47 in previous search]. Upon stimulation, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus where it activates the transcription of pro-inflammatory genes [16 in previous search, 47 in previous search].
Glucocorticoids, including derivatives of tixocortol (B133387), are well-established inhibitors of NF-κB activity [7 in previous search, 11]. This inhibition is a key mechanism underlying their anti-inflammatory effects. Glucocorticoids can repress the expression of pro-inflammatory proteins by preventing the nuclear translocation of transcription factors like NF-κB [41 in previous search]. This functional antagonism between the glucocorticoid receptor and NF-κB contributes significantly to the anti-inflammatory properties of corticosteroids patsnap.com.
Impact on Cytokine and Chemokine Production
This compound, through its glucocorticoid action, profoundly impacts the production of various cytokines and chemokines, thereby modulating the inflammatory response.
Inhibition of Pro-inflammatory Cytokine Synthesis (e.g., Interleukin-2, Interleukin-4, Interleukin-5, Interferon-gamma)
Glucocorticoids are known to suppress cell-mediated immunity and inhibit the expression of genes encoding various pro-inflammatory cytokines tandfonline.com. This broad inhibitory effect is crucial for their anti-inflammatory action.
Interleukin-2 (IL-2) : IL-2 is a cytokine vital for the growth, differentiation, and survival of immune cells, particularly T cells kddf.org. Glucocorticoids generally inhibit the production of IL-2 tandfonline.com. Related compounds like tixocortol pivalate (B1233124) have been associated with reduced IL-2 production researchgate.net.
Interleukin-4 (IL-4) : IL-4 is a pleiotropic cytokine involved in regulating cellular proliferation, apoptosis, and gene expression, often associated with allergic inflammation mdpi.com. Glucocorticoids can inhibit IL-4 synthesis tandfonline.com.
Interleukin-5 (IL-5) : IL-5 plays a pivotal role in eosinophil-mediated diseases. Glucocorticoids are known to inhibit the production of IL-5 tandfonline.com.
Interferon-gamma (IFN-gamma) : IFN-gamma is a critical cytokine in innate and adaptive immune responses, activating macrophages and playing roles in inflammation [3 in previous search]. Glucocorticoids generally suppress IFN-gamma production tandfonline.com.
Effects on Inflammatory Cell Proliferation and Apoptosis
This compound, as a glucocorticoid, is understood to influence the dynamics of inflammatory cell populations, including their proliferation and apoptosis. While specific, detailed research findings and data tables focusing solely on this compound's direct effects on inflammatory cell proliferation and apoptosis are limited in the available literature, insights can be drawn from the known actions of glucocorticoids, to which this compound belongs.
Glucocorticoids generally exert immunosuppressive and anti-inflammatory effects by modulating the lifespan and activity of various immune cells. They are known to inhibit the proliferation of certain inflammatory cells and promote their apoptosis, thereby contributing to the resolution of inflammation frontiersin.orgnih.gov.
Effects on Proliferation: Corticosteroids typically suppress the proliferation of activated T cells and monocytes nih.gov. This is achieved by interfering with the cell cycle progression of these immune cells, often by inhibiting the production of growth factors and cytokines essential for their expansion nih.gov. For instance, studies on other corticosteroids like budesonide have shown a dramatic reduction in the proliferation of activated peripheral blood mononuclear cells (PBM) nih.gov.
While direct quantitative data for this compound's specific impact on the proliferation and apoptosis of various inflammatory cell types (e.g., neutrophils, lymphocytes, macrophages) is not explicitly detailed in the provided search results, its classification as a potent, locally acting corticosteroid suggests it mediates these effects through the general glucocorticoid mechanisms described above. The broad anti-inflammatory efficacy observed in various models of inflammation for this compound (JO 1222) implies a comprehensive modulation of immune cell functions, including their numbers and survival nih.gov.
Expected Cellular Effects of this compound (Based on Glucocorticoid Class)
| Cellular Process | Effect | Mechanism (General Glucocorticoid) |
| Cell Proliferation | Inhibition | Suppression of growth factors; interference with cell cycle progression nih.gov |
| Cell Apoptosis | Induction | Promotion of programmed cell death in lymphocytes; inhibition of neutrophil apoptosis drugbank.comfrontiersin.org |
| Lymphocyte Activation | Inhibition | Modulation of gene expression, reduction of pro-inflammatory cytokines nih.gov |
| Inflammatory Mediator Production | Decrease | Inhibition of NF-κB and AP-1 pathways, reduced cytokine/chemokine synthesis nih.govfrontiersin.orgnih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Butixocort
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical ADME studies are crucial for understanding how a compound is handled by a living organism, including its uptake, systemic spread, biotransformation, and elimination fda.gov. For Butixocort, much of the detailed pharmacokinetic information is often discussed in the context of its prodrug, this compound 21-propionate (JO 1222), and its active metabolites.
Lung Tissue Retention and Esterification Dynamics
Specific, detailed data on the lung tissue retention dynamics and esterification of this compound itself are not extensively detailed in the available literature. However, general mechanisms for inhaled corticosteroids (ICS) are well-documented and provide a framework for understanding such properties. ICS are designed to achieve high therapeutic activity locally in the airways while minimizing systemic exposure researchgate.net. For instance, budesonide (B1683875), another ICS, exhibits prolonged retention in airways due to an esterification process that increases its lipophilicity researchgate.net. This reversible esterification allows for a sustained local effect by slowly releasing the active compound researchgate.net. This compound 21-propionate (JO 1222) is known to be metabolized to this compound (JO 1717) and this compound 21-methyl (JO 1605) psu.edu. This metabolic activation suggests a potential for local activity and retention, similar to other "soft steroids" that are rapidly metabolized after systemic uptake researchgate.net.
Systemic Clearance and Pathways of Metabolic Inactivation
This compound 21-propionate (JO 1222) demonstrates a distinct pharmacokinetic profile characterized by extensive metabolic clearance of both the unchanged drug and its active metabolites, this compound (JO 1717) and this compound 21-methyl (JO 1605) psu.edu. After intratracheal aerosol treatment in rats, very low plasma concentrations of this compound 21-methyl (JO 1605) were observed, with an Area Under the Curve (AUC) approximately 15 times lower than budesonide and 45 times lower than beclomethasone (B1667900) monopropionate (BMP) psu.edu. Furthermore, neither this compound 21-propionate nor its active metabolites, this compound (JO 1717) and this compound 21-methyl (JO 1605), were detected in plasma after oral administration in rats psu.edu. These findings indicate that the systemic clearance rates of this compound 21-propionate and its metabolites are significantly higher compared to budesonide and beclomethasone dipropionate psu.edu. This rapid systemic clearance is a desirable characteristic for inhaled corticosteroids, as it can lead to a lower incidence of systemic side effects psu.edu.
The metabolic inactivation pathways for corticosteroids often involve esterase enzymes and cytochrome P450 (CYP) enzymes, particularly CYP3A researchgate.net. While specific details for this compound are limited, the rapid clearance observed suggests efficient metabolic processes that convert the active compounds into less active or inactive forms, thereby reducing systemic exposure psu.eduresearchgate.net.
Compartmental Modeling of Tissue Kinetics (e.g., rat trachea, plasma, muscle)
While detailed compartmental modeling data specifically for this compound in rat trachea, plasma, and muscle were not found, such models are commonly employed in preclinical pharmacokinetics to characterize drug disposition in various tissues researchgate.netresearchgate.net. For instance, studies on budesonide in rats have utilized semi-physiological compartment models to describe plasma and tissue kinetics after inhalation and intravenous administration researchgate.net. These models reveal that budesonide's half-life is longer in the trachea (8.2 h) than in plasma (3.7 h) after inhalation researchgate.net. Its ester metabolite, budesonide-oleate, also shows a longer half-life in the trachea (18-20 h) but a similar half-life in plasma and muscle researchgate.net. Although muscle may contain the major fraction of the drug and its esters, the airways, particularly the trachea, demonstrate a high capacity for ester formation researchgate.net. This accumulation in the trachea can lead to persistent and higher concentrations of the active drug locally researchgate.net. Given this compound's similar classification as a corticosteroid and its metabolic profile, it is plausible that similar compartmental modeling approaches would be used to understand its tissue kinetics, focusing on achieving high local concentrations in the lung while minimizing systemic exposure.
In Vivo Anti-inflammatory Efficacy in Experimental Disease Models
Preclinical studies evaluate the anti-inflammatory efficacy of compounds in various animal models that mimic aspects of human inflammatory diseases mdpi.com.
Evaluation in Models of Airway Inflammation (e.g., allergen-induced bronchial hyperresponsiveness)
Allergen-induced airway inflammation and bronchial hyperresponsiveness are critical endpoints in evaluating the efficacy of anti-inflammatory agents for respiratory conditions like asthma mdpi.comnih.gov. These models typically involve sensitizing animals (e.g., Brown Norway rats or mice) to an allergen (e.g., ovalbumin) and then challenging them to induce inflammatory responses, including eosinophil and lymphocyte accumulation in bronchoalveolar lavage fluid (BALF), and increased bronchial responsiveness nih.govpsu.edufrontiersin.org. While specific data on this compound's efficacy in allergen-induced bronchial hyperresponsiveness in rats were not detailed, other corticosteroids like ciclesonide (B122086) and budesonide have been shown to inhibit antigen-induced accumulation of eosinophils, protein, and tumor necrosis factor-alpha (TNF-α) in the BALF of ovalbumin-sensitized and -challenged Brown Norway rats psu.eduresearchgate.net. These compounds also inhibit bradykinin-induced protein leakage into the rat trachea psu.eduresearchgate.net. Such models are widely used to demonstrate the local anti-inflammatory effects of inhaled corticosteroids mdpi.comfrontiersin.org.
Assessment in Models of Granuloma Formation (e.g., rat cotton pellet assay)
The rat cotton pellet assay is a well-established model for assessing chronic inflammation and granuloma formation interesjournals.orgmagnascientiapub.com. It involves the subcutaneous implantation of a cotton pellet, which induces a granulomatous accumulation characterized by fluid and proteinaceous material, followed by infiltration of inflammatory cells and formation of a vascularized fibrous capsule interesjournals.orgmagnascientiapub.com. The anti-inflammatory activity is typically quantified by measuring the dry weight of the granulomas and assessing the inhibition of granuloma tissue formation interesjournals.orgpsu.edumagnascientiapub.com. While direct data for this compound in this specific assay were not found, other glucocorticoids like ciclesonide have been shown to inhibit granuloma formation in this model psu.eduresearchgate.net. For instance, ciclesonide inhibited granuloma formation with an ED50 of 2 µ g/pellet in the rat cotton pellet model psu.eduresearchgate.net. The effectiveness of compounds in this assay indicates their potential to suppress chronic inflammatory processes and tissue proliferation magnascientiapub.com.
Pharmacodynamic Biomarker Analysis
Pharmacodynamic (PD) biomarkers are measurable biological characteristics that indicate the occurrence of a biological response to a drug or environmental agent. nucleos.comiiab.me In drug discovery and development, PD biomarkers are crucial for assessing the biological activity of a drug, monitoring treatment effectiveness, and informing dose adjustments. nucleos.comiiab.me For corticosteroids like this compound, PD biomarkers would typically involve indicators of anti-inflammatory activity, such as the modulation of inflammatory cytokines or other mediators.
While the general principles and utility of pharmacodynamic biomarker analysis are well-established in preclinical studies, specific detailed research findings or data tables on the pharmacodynamic biomarker analysis solely focused on this compound are not extensively available in the public domain search results. Generally, for corticosteroids, PD biomarkers can include the assessment of glucocorticoid receptor occupancy or the suppression of inflammatory markers. researchgate.netufl.edu The objective of such analyses is to confirm the drug's biological activity and understand its effect on target pathways. nucleos.comgardp.org
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation
Pharmacokinetic-pharmacodynamic (PK/PD) modeling and simulation integrate pharmacokinetic (drug concentration in the body) and pharmacodynamic (drug effect) data through mathematical models. google.com This approach allows for the description and prediction of the time course of drug effects in response to a given dosing regimen. google.com PK/PD modeling is a valuable tool throughout all phases of drug development, from preclinical to clinical stages, offering a more rational basis for understanding drug efficacy and safety. researchgate.net
The benefits of PK/PD modeling and simulation in preclinical settings include:
Predicting the time course effects of drug doses and pharmacological effects. vrachi.name
Providing insights into target modulation and the dosing schedules required for efficacy. vrachi.name
Optimizing dosing regimens that have not been directly tested. nucleos.com
Understanding the relationship between exposure and response to identify the pharmacokinetic parameter that best correlates with efficacy. gardp.org
Comparative Academic Research on Butixocort and Other Glucocorticoids
Comparative Metabolic Profiles and Biotransformation Pathways (e.g., versus Budesonide (B1683875), Beclomethasone (B1667900) Dipropionate, Ciclesonide)
The biotransformation of inhaled and topical glucocorticoids is a critical determinant of their local activity and systemic exposure. These agents undergo distinct metabolic pathways, often involving activation to more potent forms or rapid inactivation to minimize systemic effects.
Butixocort: Administered as the prodrug this compound 21-propionate, it undergoes metabolism to form active compounds, including this compound and this compound 21-methyl. nih.gov A key characteristic of this compound's profile is the extensive metabolic clearance of both the parent compound and its active metabolites, which contributes to its low systemic availability. nih.gov
Budesonide: This glucocorticoid is subject to extensive first-pass metabolism in the liver, with over 80-90% of an oral dose being inactivated. nih.govdrugbank.com The primary metabolic route is via the CYP3A4 enzyme, which converts budesonide into two major metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone. nih.gov These metabolites possess negligible glucocorticoid activity, being less than 1/100th as potent as the parent compound. nih.gov Unlike some other glucocorticoids, budesonide is not significantly metabolized in the lung tissue itself. nih.gov
Beclomethasone Dipropionate (BDP): BDP is a prodrug that is rapidly hydrolyzed by esterase enzymes in the lung and other tissues into its active metabolite, beclomethasone-17-monopropionate (17-BMP). nih.govnih.gov This active metabolite has a greater affinity for the glucocorticoid receptor than the parent compound. nih.gov Further metabolism of 17-BMP occurs primarily in the liver. nih.gov
Ciclesonide (B122086): Ciclesonide is also a prodrug that is largely inactive until it reaches the lungs. nih.govresearchgate.net Endogenous esterases within the lung tissue cleave ciclesonide to form its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). nih.govresearchgate.net This localized activation is a key feature of its design. Des-CIC itself has very low oral bioavailability due to nearly complete first-pass metabolism, which rapidly converts it into inactive metabolites. nih.gov
| Compound | Metabolic Characteristic | Primary Metabolite(s) | Activity of Metabolite(s) |
|---|---|---|---|
| This compound (as propionate) | Metabolized to active forms; extensive clearance of parent and metabolites. nih.gov | This compound, this compound 21-methyl. nih.gov | Active. nih.gov |
| Budesonide | Extensive hepatic first-pass metabolism via CYP3A4. nih.gov | 6β-hydroxybudesonide, 16α-hydroxyprednisolone. nih.gov | Negligible (<1% of parent). nih.gov |
| Beclomethasone Dipropionate | Prodrug activated by esterases in the lung. nih.govnih.gov | Beclomethasone-17-monopropionate (17-BMP). nih.govnih.gov | Active and more potent than parent. nih.gov |
| Ciclesonide | Prodrug activated by esterases in the lung. nih.govresearchgate.net | Desisobutyryl-ciclesonide (des-CIC). nih.govresearchgate.net | Active and more potent than parent. researchgate.net |
Comparative Receptor Binding Affinity and Glucocorticoid Potency Assessments
The therapeutic potency of a glucocorticoid is significantly influenced by its binding affinity for the glucocorticoid receptor (GR). High receptor affinity is a key characteristic of modern topical steroids, allowing for high local anti-inflammatory effects.
Budesonide: Budesonide exhibits a high affinity for the glucocorticoid receptor. mdpi.com Studies have established its relative receptor affinity (RRA) to be approximately 935, when benchmarked against dexamethasone (B1670325) as 100. researchgate.netresearchgate.net The 22R epimer of budesonide is noted to be 2-3 times more potent than the 22S epimer. nih.gov
Beclomethasone Dipropionate: The parent compound, BDP, has a modest affinity for the GR. However, its active metabolite, 17-BMP, binds with high affinity. researchgate.net The RRA of 17-BMP is reported to be approximately 1345, which is higher than that of budesonide. nih.govresearchgate.net
Ciclesonide: The parent drug, ciclesonide, has a low affinity for the GR, with an RRA of only 12. researchgate.net Following its activation in the lungs, the metabolite des-CIC demonstrates a very high binding affinity, with an RRA of 1212. researchgate.net This affinity is substantially higher than that of budesonide and comparable to that of 17-BMP. researchgate.net
| Compound | Relative Receptor Affinity (RRA) | Notes |
|---|---|---|
| Dexamethasone (Reference) | 100 researchgate.net | Standard reference compound. |
| This compound (as propionate) | Potency comparable to Betamethasone DP. nih.gov | Direct RRA value not specified in sources. |
| Budesonide | 905 - 935 researchgate.netresearchgate.net | High affinity. |
| Beclomethasone Dipropionate (BDP) | 53 researchgate.net | Prodrug with lower affinity. |
| Beclomethasone-17-Monopropionate (17-BMP) | 1345 researchgate.net | Active metabolite with very high affinity. |
| Ciclesonide | 12 researchgate.net | Prodrug with low affinity. |
| Desisobutyryl-ciclesonide (des-CIC) | 1212 researchgate.net | Active metabolite with very high affinity. |
Differential Effects on Cellular Responses in vitro (e.g., cytokine inhibition, cell proliferation)
The anti-inflammatory action of glucocorticoids is mediated by their ability to suppress various cellular responses, including the inhibition of pro-inflammatory cytokine production and the proliferation of immune cells.
Budesonide: In vitro studies have demonstrated that budesonide is a potent inhibitor of cytokine release. It effectively inhibits the release of IL-5 and IFN-gamma from human bronchoalveolar lavage cells. nih.gov In human lung epithelial cells and alveolar macrophages, budesonide causes a dose-dependent inhibition of IL-6, IL-8, and TNF-alpha release. nih.gov It also suppresses the proliferation of rat spleen cells stimulated with concanavalin (B7782731) A, with a reported IC50 value of 0.4 nM. researchgate.net
Beclomethasone Dipropionate: BDP is also a potent inhibitor of cytokine release from human bronchoalveolar lavage cells, with an effective concentration range of 10⁻⁸ to 10⁻⁶ M for inhibiting IL-5 and IFN-gamma. nih.gov
Ciclesonide: The active metabolite, des-CIC, is a powerful inhibitor of lymphocyte activation and proliferation in various in vitro systems, showing comparable or greater potency than budesonide. researchgate.net For instance, des-CIC inhibited concanavalin A-stimulated rat spleen cell proliferation with an IC50 of 0.2 nM, compared to 0.4 nM for budesonide. researchgate.net The parent compound, ciclesonide, was less potent in these assays. researchgate.net
| Compound | In Vitro Activity | IC50 / Potency Details |
|---|---|---|
| Budesonide | Inhibits cytokine release (IL-5, IFN-gamma, IL-6, IL-8, TNF-alpha) and lymphocyte proliferation. nih.govresearchgate.netnih.gov | IC50 of 0.4 nM for inhibiting rat spleen cell proliferation. researchgate.net |
| Beclomethasone Dipropionate | Inhibits cytokine release (IL-5, IFN-gamma). nih.gov | Effective at 10⁻⁸ to 10⁻⁶ M. nih.gov |
| Ciclesonide (as des-CIC) | Inhibits lymphocyte activation and proliferation. researchgate.net | IC50 of 0.2 nM for inhibiting rat spleen cell proliferation. researchgate.net |
Comparative Efficacy and Selectivity in Preclinical Models
Preclinical animal models of inflammation are vital for assessing the in vivo efficacy and therapeutic index (local activity vs. systemic effects) of glucocorticoids.
This compound: this compound 21-propionate (JO 1222) shows significant anti-inflammatory activity in multiple preclinical models. nih.gov In a rat model of subchronic inflammation (cotton pellet-induced granuloma), it had an ED50 of 39 micrograms per pellet. nih.gov In a croton oil-induced inflammation model in rats, its ED50 was 5 ng. nih.gov A key finding is its high selectivity; unlike BDP, this compound propionate (B1217596) did not produce marked systemic effects, such as a reduction in thymus weight, even when administered locally at effective anti-inflammatory doses. nih.gov
Budesonide: Budesonide demonstrates high topical anti-inflammatory activity in preclinical models. In a rat model of allergen-induced plasma exudation in the gut, both oral and topical budesonide significantly reduced inflammation without affecting thymus weight, unlike prednisolone (B192156) which caused significant thymus reduction at effective doses. nih.gov In a rat model of antigen-induced eosinophil accumulation in the lungs, intratracheally administered budesonide was effective with an ED50 of 0.4 to 1.3 mg/kg. researchgate.net
Ciclesonide: Ciclesonide also shows potent local anti-inflammatory effects with a favorable selectivity profile. In the rat cotton pellet granuloma model, ciclesonide was highly active (ED50 of 2 µ g/pellet ), whereas budesonide was 15-fold less active in this specific model. researchgate.net Importantly, the dose required for ciclesonide to induce thymus involution (a marker of systemic activity) was significantly higher than its effective anti-inflammatory dose, indicating a wide therapeutic margin. researchgate.net In the rat lung eosinophil accumulation model, ciclesonide showed similar potency to budesonide. researchgate.net
Analysis of Pharmacokinetic Differences Influencing Local/Systemic Activity Ratios
The ratio of local (desired) to systemic (undesired) activity is a crucial aspect of modern glucocorticoid design, heavily influenced by pharmacokinetic properties such as absorption, metabolism, and clearance.
This compound: this compound 21-propionate has a pharmacokinetic profile designed for high local activity. nih.gov Following intratracheal administration in rats, the extent of its biotransformation in the lung is limited. nih.gov However, it is characterized by the extensive metabolic clearance of both the parent drug and its active metabolites from the systemic circulation, which results in low plasma concentrations and reduced systemic availability compared to budesonide and BDP. nih.gov
Budesonide: Budesonide is rapidly absorbed from the lungs, leading to systemic circulation. nih.gov Its key feature for maintaining a good local/systemic ratio is its high first-pass hepatic metabolism, which inactivates the significant portion of the drug that is swallowed after inhalation. nih.govnih.gov Its systemic bioavailability after oral administration is low, around 10-15%. nih.govnih.gov
Beclomethasone Dipropionate: After inhalation, BDP is rapidly hydrolyzed to its active metabolite, 17-BMP. nih.gov The oral bioavailability of BDP that is converted to 17-BMP is higher than that of budesonide, which can lead to higher systemic plasma concentrations of the active metabolite. nih.gov
Advanced Analytical and Computational Methodologies in Butixocort Research
High-Resolution Spectroscopic Techniques for Structural Characterization
High-resolution spectroscopic techniques are indispensable for the definitive structural characterization of Butixocort and its related compounds. These methods provide detailed information about the atomic connectivity, stereochemistry, and conformational preferences of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is fundamental for elucidating the complete molecular structure of this compound. By analyzing chemical shifts, coupling constants, and integration patterns, researchers can determine the arrangement of atoms, identify functional groups, and confirm the stereochemistry of the steroid nucleus and its side chains. For instance, NMR spectra are routinely measured for the structural confirmation of various steroid derivatives guernseyregistry.comgccpo.orgcore.ac.uk.
Mass Spectrometry (MS): Mass spectrometry provides precise information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which are crucial for structural elucidation. Techniques such as high-resolution mass spectrometry (HRMS) can determine the exact mass of the intact molecule (e.g., this compound has a monoisotopic mass of 448.22834542 Da nih.govuni.lu), while tandem mass spectrometry (MS/MS or MSⁿ) allows for the fragmentation of precursor ions to generate characteristic product ion spectra. These fragmentation patterns serve as a "molecular fingerprint," aiding in the identification of the compound and its metabolites uni.luijpras.com. Predicted collision cross section (CCS) values, which are related to molecular shape and size, can also be obtained from MS data, further aiding in characterization uni.lu.
X-ray Crystallography: For crystalline forms of this compound or its complexes, X-ray crystallography offers the most definitive method for determining the three-dimensional atomic structure, including bond lengths, bond angles, and absolute configuration. This technique provides unparalleled spatial resolution, revealing precise details of intermolecular interactions in the solid state.
Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of molecular bonds within this compound. FTIR is sensitive to changes in dipole moment, making it effective for identifying polar functional groups (e.g., O-H, C=O), while Raman spectroscopy is sensitive to changes in polarizability, making it useful for characterizing non-polar bonds and skeletal structures (e.g., C-C, C=C, C-S) nih.govgatewayanalytical.comstellarnet.usmdpi.comedinst.com. Together, these techniques offer a comprehensive "vibrational fingerprint" for compound identification and purity assessment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity or physicochemical properties. By establishing mathematical relationships between molecular descriptors and observed effects, QSAR models enable the prediction of properties for new or untested compounds, thereby guiding drug design and optimization creative-biolabs.commdpi.commdpi.com.
QSAR studies are extensively applied to understand the structural features of corticosteroids that govern their binding affinity to the glucocorticoid receptor (GR). These studies aim to identify specific molecular moieties or physicochemical properties that contribute to strong receptor interaction. For corticosteroids, excellent correlations have been observed between structural parameters and glucocorticoid receptor binding affinities, with reported r² values as high as 0.981 for low doses and 0.921 for medium doses in certain QSAR models researchgate.net. Such models are critical for rationally modifying the chemical structure of compounds like this compound to enhance or modulate their receptor binding characteristics.
QSAR models are also employed to predict various biopharmaceutical properties of drugs, including their tissue partitioning and distribution profiles. This is particularly relevant for compounds like this compound, which are designed for local action with minimal systemic exposure.
A notable application of QSAR in corticosteroid research involves the prediction of lung/plasma partitioning. Studies have utilized QSAR models, based on calculated physical properties, to predict the partitioning of various compounds between lung and plasma researchgate.net. This correlation between lung/plasma partitioning and lung concentration allows for the prediction of lung concentration at a given dose and time point, providing a valuable screening tool to rank candidate compounds and minimize extensive animal testing researchgate.net.
Table 1: Illustrative QSAR Application for Corticosteroid Tissue Partitioning
| Property Predicted | QSAR Model Input Descriptors | Key Finding (General Corticosteroids) | Relevance to this compound | Source |
| Lung/Plasma Partitioning | Calculated Physical Properties | Correlation between partitioning and lung concentration for 34 compounds. | Helps predict this compound's local lung concentration and systemic exposure. | researchgate.net |
(Note: This table is presented in Markdown format as an interactive data table representation.)
In Silico Approaches for Rational Drug Design and Optimization
In silico approaches, encompassing computational chemistry and molecular modeling, play a pivotal role in rational drug design by enabling the prediction and analysis of molecular interactions without the need for physical experimentation.
Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (like this compound) within the active site of a target protein (e.g., the glucocorticoid receptor). This technique helps visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the ligand-receptor complex nih.govresearchgate.netdovepress.comajchem-a.comnih.gov. For this compound, docking studies could illuminate how its specific structural features contribute to its potent anti-inflammatory activity and its interaction with the glucocorticoid receptor.
Molecular Dynamics (MD) Simulations: MD simulations extend molecular docking by simulating the time-dependent behavior of molecular systems. These simulations provide insights into the conformational flexibility of both the ligand and the receptor, the stability of the ligand-receptor complex, and the dynamics of binding and unbinding events researchgate.netnih.gov. For this compound, MD simulations could reveal how its thioester linkage influences its stability and interaction dynamics within the biological environment, contributing to its "soft drug" characteristics and rapid metabolic inactivation.
ADMET Prediction: In silico tools are also widely used for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties mdpi.comnih.govajchem-a.comnih.gov. These predictions help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage drug failures. For this compound, which is designed for high systemic metabolic clearance, in silico ADMET predictions can help confirm and optimize this property, ensuring a balance between local efficacy and minimal systemic side effects.
Application of Advanced Chromatographic and Mass Spectrometric Techniques for Metabolite Identification and Quantification
Advanced chromatographic and mass spectrometric techniques are essential for understanding the metabolic fate of this compound in biological systems, particularly for identifying and quantifying its active and inactive metabolites.
A significant study investigated the pharmacokinetics of this compound 21-propionate (JO 1222), this compound (JO 1717), and this compound 21-methyl (JO 1605) in rats researchgate.netpsu.edunih.gov. This research utilized High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to measure the concentrations of the unchanged drug and its active metabolites in biological matrices such as plasma and lung tissue psu.edunih.gov.
Key Research Findings on this compound Metabolites:
this compound 21-propionate (JO 1222) was found to be metabolized in the lung to the active compounds this compound (JO 1717) and this compound 21-methyl (JO 1605) researchgate.netpsu.edunih.gov.
The extent of biotransformation of these steroids in the lung was observed to be very limited psu.edunih.gov.
Significant differences were noted in plasma concentrations and systemic availability, with this compound 21-propionate exhibiting a distinct pharmacokinetic profile due to the extensive metabolic clearance of both the unchanged drug and its active metabolites psu.edunih.gov.
Table 2: Identified Metabolites of this compound 21-Propionate in Rats
| Parent Compound | Identified Metabolites | Analytical Technique | Biological Matrix | Source |
| This compound 21-propionate (JO 1222) | This compound (JO 1717) | HPLC with Radioactivity Detector | Plasma, Lung | researchgate.netpsu.edunih.gov |
| This compound 21-methyl (JO 1605) | HPLC with Radioactivity Detector | Plasma, Lung | researchgate.netpsu.edunih.gov |
(Note: This table is presented in Markdown format as an interactive data table representation.)
Beyond radioactivity detection, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard, highly sensitive, and specific analytical platforms for metabolite identification and quantification in complex biological samples ijpras.combioivt.comnih.gov. LC-MS/MS, in particular, is widely used for its ability to separate metabolites chromatographically and then provide structural information through fragmentation patterns, enabling the elucidation of biotransformation pathways ijpras.combioivt.comnih.gov. High-resolution mass spectrometry (HRMS) further enhances metabolite identification by providing accurate mass data, which helps in distinguishing isobaric molecular ions ijpras.com.
Future Research Directions for Butixocort
Exploration of Novel Butixocort Analogues with Enhanced Pharmacological Profiles
The core principle behind this compound's design as a "soft drug" involves engineering compounds that are therapeutically active at the site of action but rapidly metabolized into inactive forms upon systemic absorption. This strategy is critical for enhancing the therapeutic index by minimizing systemic exposure and associated adverse effects. tandfonline.comtandfonline.comnih.govjchemrev.com
Future research into novel this compound analogues could concentrate on the following areas to further refine its pharmacological profile:
Such analogue development will be guided by a deeper understanding of structure-activity relationships (SAR) concerning glucocorticoid receptor binding affinity, where factors like halogenation and lipophilicity are known to influence efficacy. researchgate.net
| Analogue Design Principle | Objective | Potential Impact on this compound Research |
|---|---|---|
| Tailored Metabolic Pathways | Ensure rapid and predictable inactivation post-local action. | Further reduce systemic exposure and enhance safety. tandfonline.comtandfonline.comjchemrev.com |
| Enhanced Receptor Selectivity | Dissociate beneficial anti-inflammatory effects from systemic side effects. | Improve therapeutic index and patient tolerability for chronic use. actamedica.orgresearchgate.netpatsnap.com |
| Advanced Prodrug Activation | Achieve site-specific drug release and enhanced targeted delivery. | Expand therapeutic applications to new inflammatory sites with improved precision. nih.govgoogle.comgoogle.com |
Investigation of this compound's Potential in Diverse Inflammatory Pathways
As a glucocorticoid corticosteroid, this compound exerts its anti-inflammatory effects through intricate genomic and non-genomic mechanisms, including the modulation of gene expression and rapid influence on immune responses. actamedica.orgmedsciencegroup.usderangedphysiology.com These actions primarily involve suppressing inflammation by interacting with transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to the inhibition of pro-inflammatory gene transcription and the induction of anti-inflammatory proteins. medsciencegroup.usmdpi.comingentaconnect.comnih.goversnet.org
While this compound is currently established for conditions such as allergic rhinitis and asthma, future research could extensively explore its potential in a broader array of inflammatory disorders. This involves investigating its specific mechanistic interactions and efficacy within pathways relevant to:
A comprehensive understanding of this compound's nuanced interactions with these diverse inflammatory pathways could unlock new therapeutic applications and optimize its use in existing indications.
Application of Systems Pharmacology Approaches to this compound Research
Systems pharmacology (QSP) provides a robust framework for future this compound research by integrating computational and experimental systems biology approaches to understand drug action across multiple scales of biological organization. nih.govresearchgate.netresearchgate.netascpt.org This methodology combines pharmacokinetic (PK) and pharmacodynamic (PD) modeling with "omics" technologies (genomics, proteomics, metabolomics) to quantitatively elucidate complex drug-patient-disease interactions. nih.govtandfonline.comunl.edu
The application of QSP to this compound research could yield invaluable insights:
This holistic and integrated approach can transition the understanding of this compound from basic PK/PD to a comprehensive systems-level understanding, guiding its future development and clinical application. nih.govresearchgate.netascpt.org
Development and Characterization of Novel Delivery Systems for Optimized Targeted Action (e.g., liposomal formulations)
Given this compound's design as a locally acting corticosteroid, the development and characterization of novel drug delivery systems (NDDS) are paramount for enhancing its targeted action, maximizing local therapeutic concentrations, and further minimizing systemic exposure. jchemrev.commdpi.combiorxiv.orggoogle.comnih.govmdpi.comscienceopen.com
Key areas of research in this domain include:
The continuous innovation in drug delivery systems holds the promise of expanding this compound's therapeutic reach to a wider array of internal inflammatory conditions, while maintaining and even enhancing its favorable systemic safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
